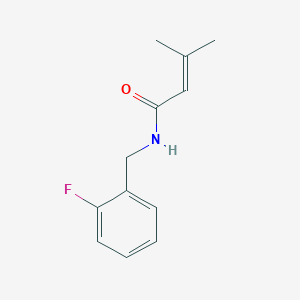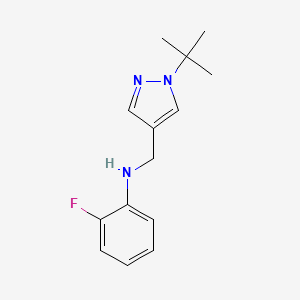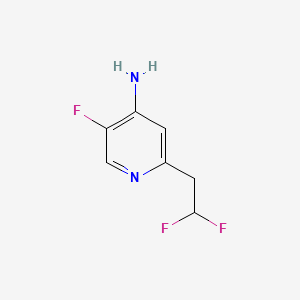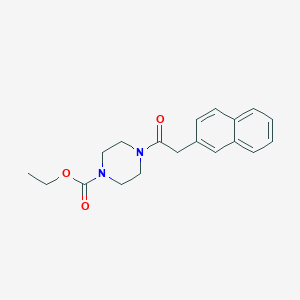
tert-Butyl (3-(2-methyl-4-oxobutan-2-yl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3-(2-methyl-4-oxobutan-2-yl)phenyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is known for its unique structure, which includes a tert-butyl group, a phenyl ring, and a carbamate functional group.
Preparation Methods
The synthesis of tert-Butyl (3-(2-methyl-4-oxobutan-2-yl)phenyl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl carbamate with a substituted phenyl halide in the presence of a base such as cesium carbonate and a palladium catalyst . This method offers mild reaction conditions and high yields. Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
tert-Butyl (3-(2-methyl-4-oxobutan-2-yl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
tert-Butyl (3-(2-methyl-4-oxobutan-2-yl)phenyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(2-methyl-4-oxobutan-2-yl)phenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
tert-Butyl (3-(2-methyl-4-oxobutan-2-yl)phenyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (3-methyl-1-oxobutan-2-yl)carbamate: This compound has a similar structure but differs in the substitution pattern on the phenyl ring.
tert-Butyl (3-hydroxypyridin-2-yl)carbamate: This compound contains a hydroxypyridine group instead of a phenyl group.
tert-Butyl [4-(2-hydroxyethyl)phenyl]carbamate: This compound has a hydroxyethyl group attached to the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl group, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl N-[3-(2-methyl-4-oxobutan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C16H23NO3/c1-15(2,3)20-14(19)17-13-8-6-7-12(11-13)16(4,5)9-10-18/h6-8,10-11H,9H2,1-5H3,(H,17,19) |
InChI Key |
OZEKYYMCJUTSHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C(C)(C)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14896968.png)
![(6Z)-5-imino-6-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-(pyridin-3-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14896979.png)

![9,9'-(2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B14896988.png)




![tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14897021.png)


![tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide](/img/structure/B14897032.png)

